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Cat. No.: B1672474 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for determining the half-

maximal inhibitory concentration (IC50) of inhibitors against Plasmodium falciparum

dihydroorotate dehydrogenase (PfDHODH). PfDHODH is a critical enzyme in the pyrimidine

biosynthesis pathway of the malaria parasite, making it a key target for antimalarial drug

development. The following sections outline both enzymatic and cell-based assays to assess

inhibitor potency.

Introduction
Plasmodium falciparum, the parasite responsible for the most severe form of malaria, relies

exclusively on the de novo pyrimidine biosynthesis pathway for survival, as it lacks the

pyrimidine salvage pathways found in its human host.[1][2][3] Dihydroorotate dehydrogenase

(DHODH) catalyzes the fourth and rate-limiting step in this pathway, the oxidation of

dihydroorotate to orotate.[1][3] This essential role makes PfDHODH a clinically validated and

highly attractive target for the development of novel antimalarial drugs.[4][5] The determination

of IC50 values is a crucial step in the drug discovery process, quantifying the concentration of

an inhibitor required to reduce the enzyme's activity by 50%. This application note details the

methodologies for obtaining reliable and reproducible IC50 values for PfDHODH inhibitors.
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The following table summarizes the inhibitory activities of several known PfDHODH inhibitors

against both the isolated enzyme (IC50) and cultured P. falciparum parasites (EC50).

Compound
PfDHODH
IC50 (nM)

P.
falciparum
3D7 EC50
(nM)

P.
falciparum
Dd2 EC50
(nM)

Selectivity
over
hDHODH
(fold)

Reference

Genz-667348 < 1.5 4 6 >20,000 [4]

Genz-668857 < 1.5 5 7 >20,000 [4]

DSM265 (1) 1.4 6.4 - >3,000 [6]

Compound 8 40 < 1000 - > 250 [5]

Compound

10
6 15 18 >14,000 [1]

Compound

26
23 - - >400 [7]

Experimental Protocols
Two primary methods are employed to determine the potency of PfDHODH inhibitors: direct

enzyme inhibition assays and whole-cell parasite viability assays.

PfDHODH Enzyme Inhibition Assay
This assay directly measures the effect of an inhibitor on the catalytic activity of purified

PfDHODH. The activity is monitored by the reduction of 2,6-dichloroindophenol (DCIP), a

chromogenic electron acceptor, which can be measured spectrophotometrically at 600 nm.[4]

[5]

Materials:

Purified recombinant PfDHODH enzyme

HEPES buffer (100 mM, pH 8.0)
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NaCl (150 mM)

Glycerol (5%)

Triton X-100 (0.05%)

L-dihydroorotate (175 µM)

Decylubiquinone (18 µM)

2,6-dichloroindophenol (DCIP) (95 µM)

Test compounds (serially diluted)

384-well microplates

Plate reader capable of measuring absorbance at 600 nm

Protocol:

Prepare the assay buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, and 0.05%

Triton X-100.[4]

Prepare a stock solution of the test compound in DMSO and perform serial dilutions to

achieve a range of concentrations (e.g., 1.5 nM to 30 µM).[4]

In a 384-well plate, add the test compound dilutions. Include controls for 100% inhibition (no

enzyme) and 0% inhibition (DMSO vehicle).

Add the PfDHODH enzyme to each well to a final concentration of 12.5 nM.[4]

Incubate the plate for 20 minutes at room temperature to allow the inhibitor to bind to the

enzyme.[4]

Initiate the enzymatic reaction by adding a substrate mixture containing L-dihydroorotate,

decylubiquinone, and DCIP to the final concentrations listed above. The total reaction

volume is typically 50 µl.[4]
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Immediately measure the absorbance at 600 nm using a plate reader.

Plot the percentage of inhibition as a function of the logarithm of the inhibitor concentration.

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using

appropriate software (e.g., GraphPad Prism).[4][8]

Whole-Cell P. falciparum Viability Assay (SYBR Green
Method)
This assay assesses the ability of a compound to inhibit the growth of P. falciparum in an in

vitro culture. The proliferation of the parasite is quantified by measuring the fluorescence of

SYBR Green I, a dye that intercalates with DNA.[4]

Materials:

Synchronized ring-stage P. falciparum cultures (e.g., 3D7 or Dd2 strains)

Complete parasite culture medium (RPMI-1640 supplemented with Albumax, hypoxanthine,

etc.)

Human red blood cells

Test compounds (serially diluted)

SYBR Green I lysis buffer

384-well black, clear-bottom microplates

Incubator with a gas mixture of 93% N₂, 4% CO₂, and 3% O₂

Fluorescence plate reader (Excitation: 480 nm, Emission: 530 nm)

Protocol:

Prepare serial dilutions of the test compounds in the complete culture medium.
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In a 384-well plate, add the diluted compounds. Include positive (e.g., artemisinin) and

negative (DMSO vehicle) controls.

Prepare a parasite culture at 0.3% parasitemia and 2.5% hematocrit.[4]

Add 50 µl of the parasite culture to each well of the plate.

Incubate the plates for 72 hours at 37°C in a hypoxic incubator.[4]

After incubation, add SYBR Green I lysis buffer to each well.[4]

Incubate the plates in the dark at room temperature for at least one hour or store at -80°C

until ready to read.[4]

Measure the fluorescence using a plate reader with excitation at 480 nm and emission at

530 nm.[4]

Calculate the percentage of parasite growth inhibition relative to the controls.

Determine the EC50 (effective concentration 50) value by plotting the percentage of

inhibition against the log of the compound concentration and fitting the data to a dose-

response curve.

Visualization of Experimental Workflow
The following diagrams illustrate the key steps in determining PfDHODH inhibitor IC50 values.
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Caption: Workflow for PfDHODH inhibitor IC50/EC50 determination.

PfDHODH Signaling Pathway and Inhibition
The following diagram illustrates the role of PfDHODH in the pyrimidine biosynthesis pathway

and the mechanism of its inhibition.
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Caption: Inhibition of the PfDHODH pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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